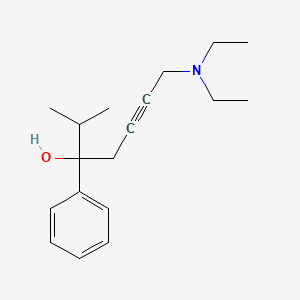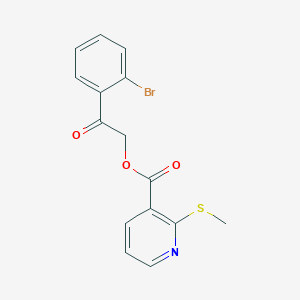
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone is a complex organic compound that features a pyridinone core with various substituents, including a tert-butyl group, a fluorophenyl group, a hydroxy group, and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable diketone and an amine.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Introduction of the Phenylsulfanyl Group: This step typically involves a thiolation reaction using thiophenol or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups.
Substitution: The fluorophenyl and phenylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the formation of an alcohol or alkane.
Applications De Recherche Scientifique
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-tert-butyl-1-(4-chlorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- 6-tert-butyl-1-(4-bromophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- 6-tert-butyl-1-(4-methylphenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
Uniqueness
The presence of the fluorophenyl group in 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone imparts unique electronic properties, making it distinct from its analogs with different substituents
Propriétés
Formule moléculaire |
C21H20FNO2S |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-phenylsulfanylpyridin-2-one |
InChI |
InChI=1S/C21H20FNO2S/c1-21(2,3)18-13-17(24)19(26-16-7-5-4-6-8-16)20(25)23(18)15-11-9-14(22)10-12-15/h4-13,24H,1-3H3 |
Clé InChI |
NWGPLXBHJRBWIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)


![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
![3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13367480.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13367519.png)

![4-[1-(3-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B13367531.png)
